molecular formula C13H10N4O2 B15215055 2-cyano-N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 88408-43-9

2-cyano-N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Cat. No.: B15215055
CAS No.: 88408-43-9
M. Wt: 254.24 g/mol
InChI Key: RESKNIIIBRQHGF-UHFFFAOYSA-N
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Description

2-cyano-N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a phenyl ring, which is further substituted with a 6-oxo-1,6-dihydropyridazin-3-yl group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and heterocyclic compounds.

Preparation Methods

The synthesis of 2-cyano-N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl groups play a crucial role in its reactivity and biological activity. These functional groups can form hydrogen bonds and other interactions with target proteins, enzymes, or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system under study .

Properties

CAS No.

88408-43-9

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

2-cyano-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide

InChI

InChI=1S/C13H10N4O2/c14-8-7-12(18)15-10-3-1-9(2-4-10)11-5-6-13(19)17-16-11/h1-6H,7H2,(H,15,18)(H,17,19)

InChI Key

RESKNIIIBRQHGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C=C2)NC(=O)CC#N

Origin of Product

United States

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